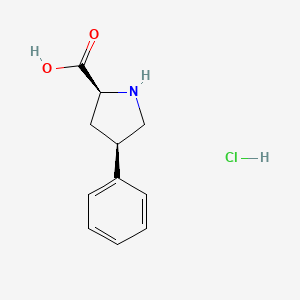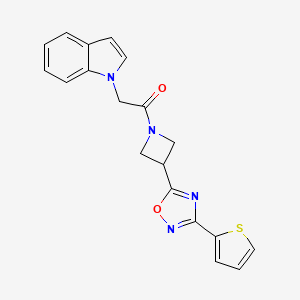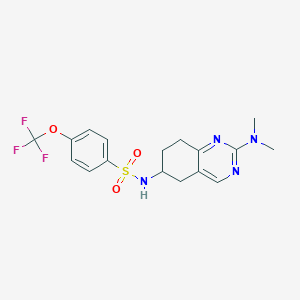![molecular formula C14H13BrN2O3 B2541267 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide CAS No. 126126-69-0](/img/structure/B2541267.png)
2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with various reagents. For instance, the synthesis of 2-phenylazo-5-nitro-6-methyl-pyridine involves the use of azo coupling reactions, which could be relevant to the synthesis of nitrophenyl-substituted pyridinium compounds . Additionally, the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate suggests a method for introducing nitrophenyl groups into pyridinium salts .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction, which provides detailed information about the conformation and geometry of the molecules. For example, the crystal structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide shows an orthorhombic space group and the presence of two conformers . This information could be extrapolated to predict the molecular conformation of "2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide".
Chemical Reactions Analysis
The chemical reactions of pyridinium compounds can be complex, as evidenced by the unexpected closure of the oxazole ring during the reaction of a 2-chloro-1-phenacylpyridinium salt with potassium cyanate . This indicates that pyridinium compounds can undergo ring closure reactions under certain conditions, which might be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium bromides have been investigated through various techniques such as DC polarography, GC-MS, and spectrophotometry . These studies reveal that pyridinium ions undergo reduction in polarography and form associates with dyes in spectrophotometric determinations. The ionization potentials and MS fragmentation patterns of these compounds have also been studied, providing a basis for understanding the stability and electronic properties of "this compound".
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Antibacterial Activity
The compound 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide has been synthesized using microwave-assisted quaternization of various pyridine derivatives. These derivatives, including the mentioned compound, have shown significant potential due to their effective antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasizes the improved yield and reduced reaction time of microwave dielectric heating compared to conventional methods, making it a promising technique in the synthesis of pyridinium derivatives with potential biological applications (Bušić et al., 2017).
Surfactant Reactivity in Micelles and Microemulsions
The compound has also been studied in the context of surfactant chemistry. Investigations into the cleavage of 4-Nitrophenyl Diphenyl Phosphate by isomeric quaternary pyridinium ketoximes revealed insights into how the structure and lipophilicity of functional surfactants, such as those involving this compound, can influence their reactivity in micellar and microemulsion systems. This study provides a deeper understanding of the behaviors of such compounds in nanoaggregated states and their potential applications in surfactant-based systems (Kivala et al., 2006).
Nitration and Structural Transformations
Structural transformations and reactions of azaheterocycles derivatives, including this compound, have been studied for their importance in medicinal chemistry. Specifically, nitration reactions leading to the oxidative cleavage of N–C bonds offer valuable insights into the reactivity and potential applications of these compounds in the synthesis of pharmaceuticals and other chemical entities (Cucu (Diaconu) & Mangalagiu, 2019).
Dye Synthesis and Electronic Transitions
The compound plays a role in the field of dye chemistry. Studies focusing on the synthesis and electronic transitions of dyes based on this compound derivatives have contributed to understanding the nature of electronic transitions in these molecules. This research is crucial for the development of new materials with specific optical properties for applications in fields such as optoelectronics and sensing technologies (Yelenich et al., 2016; Skrypska et al., 2020).
Mécanisme D'action
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Result of Action
The compound’s potential reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could lead to various cellular effects
Propriétés
IUPAC Name |
2-(2-methylpyridin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O3.BrH/c1-11-4-2-3-9-15(11)10-14(17)12-5-7-13(8-6-12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFXTUIWCLDTEK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)
![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)


![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541192.png)
![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)



![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)
![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)
